N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide
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Overview
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, dihydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
Furan-3-carboxylic acid: Lacks the hydroxypropyl group but has a similar furan ring structure.
N-(furan-2-ylmethyl)furan-2-carboxamide: Contains a furan ring but with different substitution patterns.
Uniqueness
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide is unique due to the presence of both a hydroxypropyl group and a carboxamide group on the furan ring. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIEQBNWPNTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CCNC(=O)C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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